1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone
Description
1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a pyridine-pyrrolidine hybrid compound featuring a dimethylamino group at the 6-position and a methyl group at the 5-position of the pyridine ring. The pyrrolidine moiety is substituted at the 2-position of the pyridine, with an ethanone group attached to the pyrrolidine nitrogen. This structural complexity confers unique physicochemical properties, including increased solubility in polar solvents due to the electron-donating dimethylamino group and conformational flexibility from the pyrrolidine ring.
Properties
Molecular Formula |
C14H21N3O |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
1-[2-[6-(dimethylamino)-5-methylpyridin-3-yl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N3O/c1-10-8-12(9-15-14(10)16(3)4)13-6-5-7-17(13)11(2)18/h8-9,13H,5-7H2,1-4H3 |
InChI Key |
XDEJSNXRFFOUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)C2CCCN2C(=O)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the dimethylamino group play crucial roles in binding to these targets, influencing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The compound’s key structural differentiators are the 6-dimethylamino-5-methylpyridine core and pyrrolidine-ethanone linkage. Below is a comparative analysis with structurally related pyridine derivatives:
*Calculated based on molecular formula C₁₄H₂₅N₃O .
Functional Group Impact on Properties
- Dimethylamino vs. Methoxy/Methyl Groups: The dimethylamino group enhances solubility in polar solvents (e.g., water, ethanol) compared to methoxy or methyl groups due to its stronger electron-donating capacity and basicity. This property is critical for bioavailability in drug candidates .
Biological Activity
1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrolidine ring and a dimethylamino-substituted pyridine moiety, suggest diverse biological activities. This article aims to explore the biological activity of this compound, highlighting its interactions with various molecular targets, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula for 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is C15H22N2O, with a molecular weight of 246.35 g/mol. The compound's structure facilitates interactions with biological targets, influencing its pharmacological profile.
Biological Activity Overview
Research indicates that 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone exhibits:
- Enzyme Inhibition : The compound has shown the ability to inhibit specific enzymes, which may play a role in various metabolic pathways.
- Receptor Modulation : It interacts with certain receptors, potentially modulating their activity and influencing physiological responses.
Enzyme Interaction Studies
A study focusing on enzyme inhibition revealed that 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone effectively inhibited several key enzymes involved in metabolic processes. For instance, it demonstrated significant inhibitory effects on protein kinases and lipid kinases, with specific binding affinities measured in nanomolar ranges.
| Target Enzyme | Inhibition (%) at 10 μM | Binding Affinity (K_D) |
|---|---|---|
| PI5P4Kγ | 59% | 7.1 nM |
| PIP5K1C | >50% | 230 nM |
Antimicrobial Activity
In vitro tests have shown that derivatives of this compound exhibit notable antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) values against various bacterial strains were determined, indicating its potential as an antimicrobial agent.
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0048 |
| Escherichia coli | 0.0195 |
| Candida albicans | 0.039 |
These results suggest that the compound could be further explored for its potential use in treating infections caused by resistant bacteria and fungi.
The biological activity of 1-(2-(6-(Dimethylamino)-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Binding : The compound's structure allows it to fit into the active sites of enzymes, inhibiting their function.
- Receptor Interaction : By binding to receptors, it can modulate signaling pathways that are crucial for various cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
